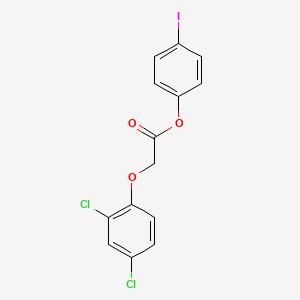
4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that combines an iodophenyl group with a dichlorophenoxyacetate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 4-iodophenol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-iodophenol and 2-(2,4-dichlorophenoxy)acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 4-iodophenol and 2-(2,4-dichlorophenoxy)acetic acid.
Scientific Research Applications
4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for studying substitution and esterification reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique structure can be leveraged to create effective compounds.
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate: Unique due to the presence of both iodophenyl and dichlorophenoxyacetate groups.
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features but lacking the iodophenyl group.
4-Iodophenol: Shares the iodophenyl group but lacks the ester linkage and dichlorophenoxyacetate moiety.
Uniqueness
This compound stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both iodophenyl and dichlorophenoxyacetate groups allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H9Cl2IO3 |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
(4-iodophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H9Cl2IO3/c15-9-1-6-13(12(16)7-9)19-8-14(18)20-11-4-2-10(17)3-5-11/h1-7H,8H2 |
InChI Key |
KYXAGQPPQWZMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


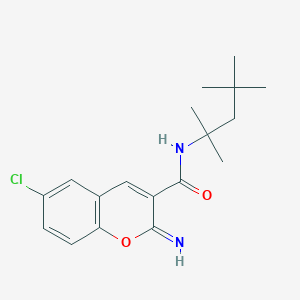
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B10977320.png)
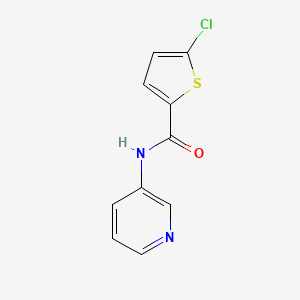
![2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B10977323.png)
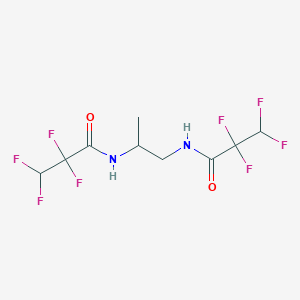
![methyl N-[(3-bromophenyl)carbonyl]methioninate](/img/structure/B10977348.png)
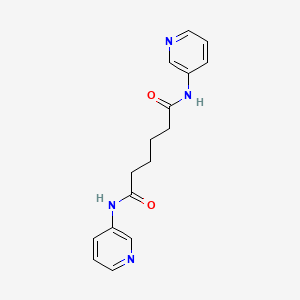
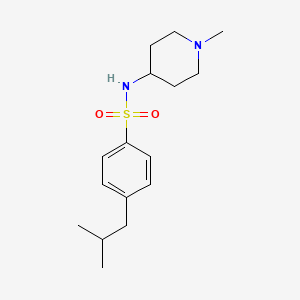
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B10977358.png)
![2-{[(Naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977374.png)
![N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10977381.png)
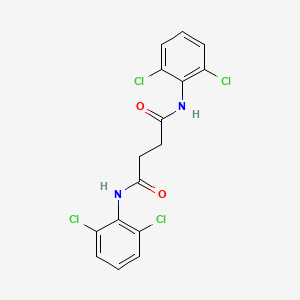
![Dimethyl 3,3'-[(1,4-dioxobutane-1,4-diyl)diimino]dithiophene-2-carboxylate](/img/structure/B10977385.png)
methanone](/img/structure/B10977386.png)
